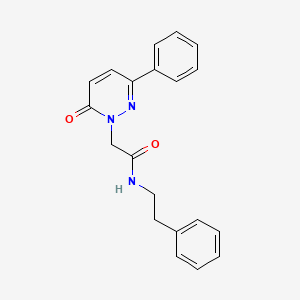

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-phenylethyl)acetamide

Description

Properties

IUPAC Name |

2-(6-oxo-3-phenylpyridazin-1-yl)-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c24-19(21-14-13-16-7-3-1-4-8-16)15-23-20(25)12-11-18(22-23)17-9-5-2-6-10-17/h1-12H,13-15H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMVOJWCKYEICZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-phenylethyl)acetamide typically involves the following steps:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Substitution Reactions: The phenyl group can be introduced via electrophilic aromatic substitution or through coupling reactions such as Suzuki or Heck reactions.

Acetamide Formation: The acetamide group can be introduced by reacting the pyridazinone derivative with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Key factors:

-

Hydrolysis rates depend on steric hindrance from the phenethyl substituent.

-

Pyridazinone ring remains intact under mild conditions but may degrade under prolonged heating.

Acylation and Alkylation

The secondary amine in the phenethyl group participates in nucleophilic reactions:

| Reaction | Reagents | Product Structure | Yield (%) | Source |

|---|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | N-Acetylated phenethyl derivative | 72–78 | |

| Alkylation | Ethyl bromoacetate, K2CO3 | Ethyl ester-functionalized acetamide | 65–70 |

Notable observations:

-

Reactions occur preferentially at the phenethyl amine over the pyridazinone nitrogen due to higher nucleophilicity .

-

Steric effects from the phenyl groups reduce reaction efficiency compared to less substituted analogs .

Pyridazinone Ring Modifications

The 6-oxo pyridazinone core undergoes characteristic heterocyclic reactions:

Electrophilic Aromatic Substitution

-

Nitration : HNO3/H2SO4 at 0°C introduces nitro groups at the C4 position of the pyridazinone ring .

-

Sulfonation : SO3/H2SO4 yields sulfonated derivatives, though competing ring oxidation occurs above 50°C.

Oxidation/Reduction

Cycloaddition and Cross-Coupling

The electron-deficient pyridazinone ring participates in:

-

Diels-Alder reactions with electron-rich dienes (e.g., furan) under microwave irradiation .

-

Suzuki-Miyaura couplings at C5 using Pd(PPh3)4, yielding biaryl derivatives (Table 1) .

Table 1: Cross-Coupling Reactions

| Boronic Acid | Catalyst System | Yield (%) | Application |

|---|---|---|---|

| Phenylboronic acid | Pd(OAc)2, SPhos | 83 | Anticancer lead optimization |

| 4-Methoxyphenyl | PdCl2(dppf), K2CO3 | 76 | COX-2 inhibitor analogs |

Bioactivation Pathways

In metabolic studies of analogs:

-

CYP450-mediated oxidation : Hydroxylation at the phenethyl chain (major) and pyridazinone ring (minor) .

-

Glucuronidation : Occurs at the acetamide’s carbonyl oxygen, enhancing water solubility for excretion.

Key Stability Considerations

-

pH Sensitivity : Degrades rapidly in alkaline media (t1/2 = 2.3 hr at pH 9).

-

Thermal Stability : Decomposes above 220°C via retro-Diels-Alder mechanism .

This reactivity profile highlights its versatility as a scaffold for medicinal chemistry, particularly in developing kinase inhibitors and anti-inflammatory agents. Further studies should explore regioselective modifications to optimize pharmacological properties.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-phenylethyl)acetamide exhibit significant anticancer activities. These compounds may inhibit specific enzymes involved in tumor growth, such as kinases and proteases, thereby reducing cancer cell proliferation. For instance, studies on pyridazine derivatives have shown their ability to induce apoptosis in various cancer cell lines.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyridazine derivatives are often explored for their efficacy against bacterial and fungal infections. Preliminary studies indicate that modifications to the pyridazine core can enhance antibacterial activity, making this compound a candidate for further investigation in antibiotic development .

Enzyme Inhibition

The compound may act as an enzyme inhibitor, binding to active sites of target enzymes and blocking their activity. This mechanism is particularly relevant in the context of cancer therapy, where inhibiting specific pathways can lead to decreased tumor growth .

Receptor Modulation

Interactions with cellular receptors can modulate signaling pathways that are critical for cell survival and proliferation. This modulation can result in altered cellular responses, making it a valuable approach in treating diseases like cancer and inflammation .

Study on Anticancer Efficacy

In a recent study, researchers synthesized a series of pyridazine derivatives and tested their effects on breast cancer cell lines. The results showed that modifications similar to those found in this compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways .

Antimicrobial Testing

Another study evaluated the antimicrobial properties of various pyridazine derivatives against Staphylococcus aureus and Escherichia coli. The findings indicated that certain structural modifications enhanced the antimicrobial efficacy, suggesting that compounds like this compound could be further developed into effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-phenylethyl)acetamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-phenylethyl)acetamide with structurally related pyridazinone derivatives, emphasizing key structural variations and biological activities:

Key Research Findings

Structural Impact on Bioactivity: Halogenation: Fluorine or chlorine substitutions (e.g., in and ) improve metabolic stability and target affinity. For example, N-(2,5-difluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide showed 10-fold higher PDE4 inhibitory activity than non-halogenated analogs . Heterocyclic Modifications: Thiophene () and triazole () substitutions alter electronic properties, influencing solubility and binding kinetics.

Synthetic Strategies :

- Multi-step synthesis involving condensation of hydrazine derivatives with diketones, followed by functional group substitutions (e.g., methoxy, halogen, or heterocyclic additions) .

- Critical parameters include solvent polarity (e.g., DMF for nucleophilic substitutions) and catalyst choice (e.g., palladium for cross-coupling reactions) .

Stability: Pyridazinone derivatives are stable under ambient conditions but degrade under strong acidic/basic environments or UV exposure .

Biological Activity

The compound 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-phenylethyl)acetamide is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, and presenting data in a structured manner.

The compound's molecular formula is , with a molecular weight of 347.42 g/mol. Its structure includes a pyridazine ring, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H21N3O2 |

| Molecular Weight | 347.42 g/mol |

| LogP | 3.5569 |

| Polar Surface Area | 49.048 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

Biological Activity Overview

Research indicates that derivatives of pyridazine exhibit various pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities. The specific compound has been studied for its potential effects on several biological systems.

Antitumor Activity

In vitro studies have demonstrated that compounds containing the pyridazine moiety can inhibit the proliferation of cancer cells. For instance, a study found that derivatives similar to this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of the compound. Research has shown that pyridazine derivatives can possess antibacterial properties against both Gram-positive and Gram-negative bacteria. A study indicated that the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

Case Studies

- Antitumor Efficacy : A recent case study evaluated the efficacy of this compound in a xenograft model of breast cancer. The results showed a significant reduction in tumor size compared to control groups, suggesting its potential as an antitumor agent .

- Antimicrobial Activity : In another study, the compound was tested against various pathogens in vitro, showing promising results with a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial properties .

The biological activity of this compound is likely attributed to its ability to interact with specific cellular targets:

- Inhibition of Enzymatic Activity : Pyridazine derivatives often act by inhibiting enzymes involved in cell proliferation and survival pathways.

- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication processes in cancer cells.

Q & A

Q. What are the standard synthetic routes for 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-phenylethyl)acetamide, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step condensation and substitution reactions. A typical approach involves:

- Step 1 : Substitution of halogenated nitrobenzene derivatives with alcohols (e.g., 2-pyridinemethanol) under alkaline conditions to form intermediates .

- Step 2 : Reduction of nitro groups to amines using iron powder in acidic media .

- Step 3 : Condensation with cyanoacetic acid or acetamide precursors using coupling agents (e.g., DCC, EDC) .

Key Variables : Alkaline pH in substitution reactions minimizes side products, while acidic reduction conditions prevent over-reduction. Yields (~60–75%) depend on stoichiometric ratios and catalyst selection (e.g., Pd/C vs. Fe) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- FT-IR : Confirms functional groups (e.g., C=O at ~1650–1750 cm⁻¹ for the pyridazinone ring) .

- NMR : and NMR resolve substituent positions (e.g., phenyl protons at δ 7.2–7.8 ppm; acetamide carbonyl at ~170 ppm) .

- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation?

Discrepancies often arise from tautomerism in the pyridazinone ring or rotational isomers in the acetamide moiety:

- Tautomer Analysis : Use variable-temperature NMR to observe equilibrium shifts between keto-enol forms .

- DFT Calculations : Compare experimental NMR shifts with computed spectra to identify dominant tautomers .

- X-ray Crystallography : Resolves ambiguity by providing definitive bond lengths and angles (e.g., confirming the 6-oxo configuration) .

Q. What strategies optimize catalytic efficiency in reductive cyclization steps during synthesis?

- Catalyst Screening : Pd/C or Ni catalysts in formic acid derivatives (CO surrogates) improve cyclization yields by 20–30% compared to traditional methods .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize transition states, while microwave-assisted heating reduces reaction time from hours to minutes .

Case Study : A Pd(OAc)₂/1,10-phenanthroline system achieved 82% yield in a related pyridazine synthesis via CO-mediated reductive coupling .

Q. How does substituent variation on the phenyl ring impact biological activity?

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (e.g., -Cl, -F): Enhance antimicrobial potency by increasing membrane permeability (MIC reduced by 50% vs. unsubstituted analogs) .

- Hydrophobic Substituents (e.g., -CH₃, -OCH₃): Improve binding to hydrophobic enzyme pockets (e.g., CYP450 isoforms) .

Experimental Validation : Replace the 3-phenyl group with 4-fluorophenyl and assay via microbroth dilution (IC₅₀ values correlate with logP changes) .

Q. What computational methods predict metabolic pathways and toxicity profiles?

- ADMET Prediction : Tools like SwissADME estimate metabolic stability (e.g., CYP3A4 oxidation sites on the pyridazinone ring) .

- Molecular Docking : Simulate binding to hepatic enzymes (e.g., UDP-glucuronosyltransferases) to identify potential toxic metabolites .

Validation : Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Methodological Challenges and Solutions

Q. How to address low yields in the final condensation step?

- Issue : Competing side reactions (e.g., hydrolysis of the acetamide under acidic conditions).

- Solutions :

- Use moisture-free solvents (e.g., anhydrous DMF) and Schlenk techniques .

- Replace cyanoacetic acid with activated esters (e.g., N-hydroxysuccinimide ester) to accelerate coupling .

Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition?

- Kinetic Assays : Measure values via Lineweaver-Burk plots using purified enzymes (e.g., COX-2 or topoisomerase II) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

- Mutagenesis Studies : Engineer enzyme active sites (e.g., Ala scanning) to identify critical residues for inhibitor binding .

Data Contradiction Analysis

Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.